Methyl 2-methyl-3-pivalamidobenzoate
Description
Methyl 2-methyl-3-pivalamidobenzoate is a synthetic benzoate ester derivative characterized by a pivalamido (tert-butyl carboxamide) group at the 3-position and a methyl substituent at the 2-position of the aromatic ring. This compound is of interest in pharmaceutical and organic chemistry due to its structural complexity, which combines sterically bulky groups (pivalamido) with ester functionalities. Such features influence its solubility, stability, and reactivity, making it a candidate for intermediate synthesis in drug development or as a reference standard in analytical workflows.
Properties
IUPAC Name |
methyl 3-(2,2-dimethylpropanoylamino)-2-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-9-10(12(16)18-5)7-6-8-11(9)15-13(17)14(2,3)4/h6-8H,1-5H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJVPYLCSWRWJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C(C)(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-methyl-3-pivalamidobenzoate typically involves the esterification of 2-methyl-3-pivalamidobenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methyl-3-pivalamidobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Methyl 2-methyl-3-pivalamidobenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block for various chemical transformations.
Biology and Medicine: In medicinal chemistry, this compound may be explored for its potential pharmacological properties. It can serve as a lead compound for the development of new drugs or therapeutic agents.
Industry: The compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and materials. It may also be used in the formulation of certain industrial products.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-3-pivalamidobenzoate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved can vary and may require further research to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Methyl 2-methyl-3-pivalamidobenzoate can be contextualized against related benzoate esters and pivalamido-substituted analogs. Below is a comparative analysis based on available
Table 1: Structural and Functional Comparison
Key Findings :
Functional Group Influence :
- This compound’s tertiary amide (pivalamido) group enhances steric hindrance, reducing nucleophilic attack compared to methyl shikimate’s hydroxyl groups, which increase hydrolytic susceptibility .
- Unlike piperazine-based impurities (e.g., Imp. E(EP) ), the benzoate ester lacks basic nitrogen centers, resulting in distinct solubility profiles (e.g., lower aqueous solubility).
Analytical Characterization :
- While methyl shikimate has well-documented NMR and HPLC profiles , data for this compound remain scarce, necessitating extrapolation from structurally similar esters. For example, tert-butyl groups in pivalamido derivatives typically show distinct ¹H NMR signals at δ 1.2–1.4 ppm for methyl protons .
Synthetic Utility :
- The compound’s bulky pivalamido group may hinder ester hydrolysis under mild conditions, contrasting with simpler esters like methyl benzoate. This property is advantageous in multistep syntheses requiring selective deprotection.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
